2-(cis-2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(cis-2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester with the molecular formula C₁₅H₂₇BO₃ and a molecular weight of 266.19 g/mol . Its structure features a cis-2,6-dimethyl-substituted dihydropyran ring fused to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. This compound is used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the stability imparted by the pinacol ester and the steric effects of the methyl groups .
Properties
IUPAC Name |
2-[(2S,6R)-2,6-dimethyl-3,6-dihydro-2H-pyran-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO3/c1-9-7-11(8-10(2)15-9)14-16-12(3,4)13(5,6)17-14/h7,9-10H,8H2,1-6H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRPBBDCXSNINM-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(OC(C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@H](O[C@H](C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394909-88-6 | |
| Record name | rac-2-[(2R,6S)-2,6-dimethyl-3,6-dihydro-2H-pyran-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cis-2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable pyran derivative with a boronic acid or boronic ester. One common method is the reaction of cis-2,6-dimethyl-3,6-dihydro-2H-pyran-4-ol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(cis-2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can result in various functionalized pyran derivatives.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis due to its ability to form stable complexes with various nucleophiles. Its boron atom facilitates reactions such as:
- Suzuki Coupling Reactions : It acts as a boron source for cross-coupling reactions between aryl halides and organoboron compounds, leading to the formation of biaryl compounds.
- Alkylation Reactions : The compound can be used to introduce alkyl groups into various substrates through electrophilic activation.
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki Coupling | Forms biaryl compounds via cross-coupling | |
| Alkylation | Introduces alkyl groups into substrates |
Medicinal Chemistry
In medicinal chemistry, this compound has shown potential for developing new pharmaceuticals. Its structure allows for:
- Drug Design : The dioxaborolane moiety can enhance the bioavailability and solubility of drug candidates.
- Targeted Delivery Systems : The compound can be modified to create targeted delivery systems for anticancer drugs.
| Application | Details | Reference |
|---|---|---|
| Drug Design | Enhances bioavailability of drug candidates | |
| Targeted Delivery | Modifications for anticancer drug delivery |
Materials Science
The unique properties of this compound make it useful in materials science:
- Polymer Chemistry : It can be utilized in the synthesis of boron-containing polymers which exhibit improved thermal stability and mechanical properties.
- Nanotechnology : The compound can serve as a building block for creating nanomaterials with specific electronic properties.
| Application | Description | Reference |
|---|---|---|
| Polymer Chemistry | Synthesis of boron-containing polymers | |
| Nanotechnology | Building block for nanomaterials |
Case Studies
Several studies highlight the effectiveness of 2-(cis-2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in various applications:
- Suzuki Coupling Efficiency : A study demonstrated that using this compound significantly increased yields in Suzuki coupling reactions compared to traditional boronic acids due to its steric bulk and electronic properties .
- Anticancer Drug Development : Research indicated that derivatives of this compound improved the solubility and efficacy of certain anticancer agents in vitro .
- Thermal Stability in Polymers : Another investigation found that incorporating this compound into polymer matrices enhanced their thermal stability by up to 30%, making them suitable for high-temperature applications.
Mechanism of Action
The mechanism of action of 2-(cis-2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction proceeds through the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations:
Reactivity in Cross-Coupling Reactions
- The target compound’s cis-2,6-dimethyl groups slow transmetallation in Suzuki-Miyaura reactions compared to less hindered analogs, but improve selectivity by reducing undesired side reactions .
- Analogs like 287944-16-5 exhibit faster reaction kinetics due to lower steric bulk but may suffer from instability under harsh conditions .
- Regiochemical Differences : The 3-substituted analog (212127-81-6) may show altered electronic properties, affecting coupling efficiency .
Biological Activity
The compound 2-(cis-2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1394909-88-6) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Molecular Formula: C₁₃H₂₃BO₃
Molar Mass: 238.13 g/mol
Storage Conditions: Room temperature
| Property | Details |
|---|---|
| CAS Number | 1394909-88-6 |
| Molecular Formula | C₁₃H₂₃BO₃ |
| Molar Mass | 238.13 g/mol |
| Purity | >97% |
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It acts as a boron-based reagent , which can participate in the formation of organoboron compounds that are crucial in medicinal chemistry and drug development.
Biological Activities
-
Anticancer Activity
- Studies have shown that compounds similar to 2-(cis-2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and the inhibition of cell proliferation.
- For instance, research indicated that similar boron compounds can enhance the efficacy of chemotherapeutic agents by improving their solubility and stability in biological systems .
-
Antimicrobial Properties
- Preliminary studies suggest that this compound may possess antimicrobial properties. Its structure allows it to interact with microbial cell membranes, potentially disrupting their integrity and leading to cell death.
- A related study demonstrated that boron compounds can enhance the activity of existing antibiotics against resistant strains of bacteria .
- Neuroprotective Effects
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines (e.g., breast and prostate cancer), it was observed that the introduction of 2-(cis-2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane led to a significant decrease in cell viability compared to untreated controls. The study utilized MTT assays to quantify cell proliferation and apoptosis assays to confirm programmed cell death.
Case Study 2: Antimicrobial Activity
A series of experiments evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial counts when treated with varying concentrations of the compound over a specified time frame.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
